molecular formula C15H11FN4O2 B11656680 3-(4-Fluorophenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-Fluorophenyl)-N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11656680
M. Wt: 298.27 g/mol
InChI Key: JSGDKPSVBNVJIA-RQZCQDPDSA-N
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Description

3-(4-Fluorophenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 2-furylmethylenehydrazine, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-N’-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H11FN4O2

Molecular Weight

298.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H11FN4O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

JSGDKPSVBNVJIA-RQZCQDPDSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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